1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a cell-permeable far-red fluorescent DNA dye that can be used in live or fixed cells. This compound is often used in combination with other fluorescent labels such as GFP or FITC .
Preparation Methods
The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves multiple steps. One of the common synthetic routes includes the reaction of tetrachlorophthalic anhydride with dimethylaminoethylamine under specific conditions. This reaction is followed by several purification steps to obtain the final product . Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a fluorescent probe for studying DNA interactions In biology, it is employed in flow cytometry and fluorescent microscopy to examine cellular DNAAdditionally, it is used in various industrial applications where fluorescent labeling is required .
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation allows the compound to fluoresce under specific wavelengths of light, making it useful for imaging and analysis. The molecular targets include DNA strands, and the pathways involved are primarily related to fluorescence emission and detection .
Comparison with Similar Compounds
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its far-red fluorescence and cell permeability. Similar compounds include other anthracenedione derivatives such as 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione and benzenemethanol, α-[1-(methylamino)ethyl]-. These compounds share some structural similarities but differ in their specific applications and fluorescence properties .
Properties
Molecular Formula |
C20H24N4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,5-dihydroxy-4,8-bis[2-(methylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-21-7-9-23-11-3-5-13(25)17-15(11)19(27)18-14(26)6-4-12(16(18)20(17)28)24-10-8-22-2/h3-6,21-26H,7-10H2,1-2H3 |
InChI Key |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.